Bindarit

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le Bindarit peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 1-benzylindazole avec l'acide 2-bromo-2-méthylpropanoïque en présence d'une base . Les conditions réactionnelles impliquent généralement le chauffage du mélange à 55 °C pendant 3 heures . La structure du this compound est confirmée à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN), la spectrométrie de masse à haute résolution (HR-MS) et l'analyse élémentaire .

Méthodes de production industrielle

Dans les environnements industriels, le this compound est produit en optimisant les conditions réactionnelles afin d'obtenir des rendements et une pureté plus élevés. La solubilité du this compound dans le diméthylsulfoxyde (DMSO) est supérieure à 16,2 mg/mL, ce qui facilite son utilisation dans diverses formulations . La solution mère peut être stockée à -20 °C pendant plusieurs mois .

Analyse Des Réactions Chimiques

Types de réactions

Le Bindarit subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du cycle indazole.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du dérivé souhaité.

Principaux produits formés

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les dérivés de l'indazole et leurs propriétés chimiques.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et des voies inflammatoires.

Industrie : Utilisé dans le développement de médicaments et de formulations anti-inflammatoires.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la production de protéines chimioattractantes des monocytes (MCP), principalement MCP-1, MCP-2 et MCP-3 . Il interagit avec la protéine de liaison aux acides gras 4 (FABP4), en augmentant son expression et sa localisation nucléaire . Cette interaction a un impact sur les voies de signalisation du récepteur activé par les proliférateurs de peroxysomes γ (PPARγ) et de la kinase dépendante du lipopolysaccharide (LPS) . De plus, le this compound module la voie de signalisation du facteur nucléaire-κB (NF-κB) en inhibant l'activation du promoteur MCP-1 par p65 et p65/p50 .

Applications De Recherche Scientifique

Anti-inflammatory Effects

Bindarit has demonstrated significant anti-inflammatory effects in various experimental models. It inhibits the production of MCP-1 and other related chemokines, which are pivotal in monocyte recruitment and differentiation.

Case Studies:

- Arthritis : In models of adjuvant-induced arthritis, this compound reduced inflammation and joint damage by lowering MCP-1 levels .

- Pancreatitis : this compound has shown protective effects in severe acute pancreatitis models by modulating inflammatory responses .

Neuroprotection

Recent studies have highlighted this compound's neuroprotective capabilities, particularly in conditions involving neuroinflammation.

Case Studies:

- Experimental Autoimmune Encephalomyelitis : this compound reduced symptoms and inflammation in this model of multiple sclerosis .

- Hydrocephalus : In a neonatal hydrocephalus model, this compound improved brain development by suppressing proinflammatory microglial activation .

Cardiovascular Applications

This compound’s role in cardiovascular health has been investigated due to its ability to inhibit neointima formation after vascular injury.

Case Studies:

- Vascular Injury Models : In rat models of carotid artery injury, this compound reduced neointima formation significantly without affecting re-endothelialization . This effect was associated with decreased levels of MCP-1 and reduced proliferation of vascular smooth muscle cells .

Atherosclerosis Treatment

Innovative delivery mechanisms have been developed to enhance this compound's efficacy in treating atherosclerosis.

Case Studies:

- Biomimetic Delivery Systems : A recent study successfully used yeast-derived microcapsules for targeted delivery of this compound to atherosclerotic plaques, demonstrating improved therapeutic outcomes by reducing MCP-1 levels and monocyte recruitment .

Comparative Data Table

Mécanisme D'action

Bindarit exerts its effects by inhibiting the production of monocyte chemoattractant proteins (MCPs), primarily MCP-1, MCP-2, and MCP-3 . It interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization . This interaction impacts peroxisome proliferator-activated receptor γ (PPARγ) and lipopolysaccharide (LPS)-dependent kinase signaling pathways . Additionally, this compound modulates the nuclear factor-κB (NF-κB) signaling pathway by inhibiting p65 and p65/p50-mediated MCP-1 promoter activation .

Comparaison Avec Des Composés Similaires

Le Bindarit est unique parmi les dérivés indazoliques en raison de son inhibition spécifique de la synthèse des MCP et de son activité anti-inflammatoire à large spectre . Les composés similaires comprennent :

Indométhacine : Un médicament anti-inflammatoire non stéroïdien (AINS) avec des cibles moléculaires différentes.

Diclofénac : Un autre AINS avec un mécanisme d'action distinct.

Célécoxib : Un inhibiteur sélectif de la cyclooxygénase-2 (COX-2) aux propriétés anti-inflammatoires.

L'unicité du this compound réside dans sa capacité à moduler des chimiokines spécifiques et ses applications thérapeutiques potentielles dans diverses maladies inflammatoires et auto-immunes .

Activité Biologique

Bindarit is a small molecule with significant anti-inflammatory properties, primarily known for its role as an inhibitor of monocyte chemotactic proteins (MCPs), particularly MCP-1. This compound has been investigated across various preclinical and clinical studies for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neuroinflammatory disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and clinical implications.

This compound exerts its biological effects primarily through the inhibition of MCP-1 and related chemokines, which play a critical role in the recruitment of monocytes to sites of inflammation. The compound has been shown to modulate several signaling pathways:

- Inhibition of NF-κB Pathway : this compound significantly reduces the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of pro-inflammatory cytokines and chemokines like IL-12β and IL-8 in response to lipopolysaccharide (LPS) stimulation .

- Modulation of FABP4 Activity : Recent studies indicate that this compound interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which may influence peroxisome proliferator-activated receptor γ (PPARγ) signaling pathways .

- Impact on Kinase Signaling : this compound has been shown to activate p38 MAPK signaling in inflammatory models, which is crucial for mediating cellular responses to stress and inflammation .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits MCP-1 production in monocytic-macrophagic cells. For instance, treatment with this compound resulted in a significant reduction in MCP-1 mRNA levels in both Raw 264.7 cells and primary bone marrow-derived macrophages (BMDMs) .

In Vivo Studies

This compound's efficacy has been evaluated in various animal models:

- Chikungunya Virus-Induced Arthritis : In a mouse model, this compound administration led to reduced inflammation and clinical symptoms following Chikungunya virus infection, highlighting its potential as a therapeutic agent against viral-induced inflammatory conditions .

- Neuroinflammation Models : this compound has demonstrated neuroprotective effects by suppressing pro-inflammatory microglial activation in models of neonatal hydrocephalus, suggesting its utility in treating neurodevelopmental disorders .

Clinical Trials

A notable phase II double-blind randomized trial assessed the efficacy of this compound in preventing restenosis after percutaneous coronary intervention (PCI). The study involved 148 patients divided into three treatment groups receiving different doses of this compound or placebo. Results indicated no significant differences in late loss between the groups, although trends suggested potential benefits at higher doses .

| Treatment Group | In-Segment Late Loss (ITT) | In-Stent Late Loss (ITT) |

|---|---|---|

| BND 600 mg | 0.54 | 0.74 |

| BND 1200 mg | 0.52 | 0.74 |

| Placebo | 0.72 | 1.05 |

Case Study 1: Chronic Pain Management

In an observational study conducted at two hospitals in India, patients treated with this compound reported significant reductions in chronic pain associated with inflammatory conditions. This suggests that this compound may offer a new avenue for managing chronic pain without the side effects commonly associated with traditional analgesics .

Case Study 2: Autoimmune Disorders

A case series involving patients with autoimmune encephalitis treated with this compound showed improvements in clinical symptoms and inflammatory markers. The modulation of MCPs was linked to decreased disease activity and improved neurological outcomes .

Propriétés

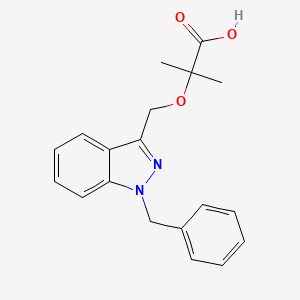

IUPAC Name |

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHORRSSURHQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156660 | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130641-38-2 | |

| Record name | Bindarit [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindarit | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINDARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.